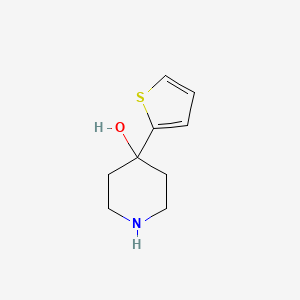

4-Thien-2-ylpiperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Thien-2-ylpiperidin-4-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . It is a piperidine derivative that features a thiophene ring attached to the piperidine moiety. This compound has garnered attention in scientific research due to its potential therapeutic and industrial applications.

Mecanismo De Acción

Target of Action

The primary target of 4-Thien-2-ylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

By blocking the CCR5 receptor, this compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells . This affects the HIV-1 entry pathway, disrupting the virus’s ability to infect new cells and spread throughout the body .

Pharmacokinetics

The compound’s molecular weight (18327) and predicted physical properties such as melting point (10622° C) and boiling point (32874° C at 760 mmHg) may influence its bioavailability .

Result of Action

The result of this compound’s action is the prevention of HIV-1 infection. By blocking this receptor, this compound can potentially slow the progression of HIV-1 infection .

Análisis Bioquímico

Biochemical Properties

It is known that piperidin-4-ol derivatives, which include 4-Thien-2-ylpiperidin-4-ol, have been evaluated for potential treatment of HIV . These compounds interact with the chemokine receptor CCR5, an essential co-receptor in the process of HIV-1 entry .

Cellular Effects

Related piperidin-4-ol derivatives have been shown to have antagonistic activities on the CCR5 receptor

Molecular Mechanism

It is known that piperidin-4-ol derivatives, including this compound, can activate the CCR5 receptor when they bind outside the active site . This interaction is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Metabolic Pathways

It is known that piperidin-4-ol derivatives, including this compound, interact with the CCR5 receptor, which is involved in various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thien-2-ylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, ensuring high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Thien-2-ylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines and thiophene derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

HIV Research:

One of the primary applications of 4-Thien-2-ylpiperidin-4-ol is in the development of drugs targeting the CCR5 chemokine receptor. This receptor is crucial for the entry of macrophage-tropic HIV-1 strains into host cells. By acting as a CCR5 antagonist, this compound can inhibit HIV infection, potentially slowing disease progression .

Antitumor Activity:

Recent studies have identified derivatives of piperidin-4-ol, including those related to this compound, as promising candidates for antitumor therapies. These compounds have demonstrated significant inhibitory effects on cancer cell lines, particularly those expressing ALK mutations, suggesting their potential in targeted cancer therapies .

Neuropharmacology:

The compound has also been explored for its neuropharmacological properties. Its ability to modulate neurotransmitter systems may lead to applications in treating neurological disorders, although further research is necessary to elucidate these mechanisms fully.

Material Science Applications

Building Block in Organic Synthesis:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .

Nanotechnology:

The compound's unique properties have also positioned it as a candidate for incorporation into nanomaterials. Research into phenolic-enabled nanotechnology highlights its potential in biomedical applications such as drug delivery systems and biosensing technologies .

Case Studies

Comparación Con Compuestos Similares

Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Uniqueness: 4-Thien-2-ylpiperidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications .

Actividad Biológica

4-Thien-2-ylpiperidin-4-ol is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in the context of HIV treatment and potential antidepressant effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring linked to a thiophene moiety, which contributes to its unique properties. Its molecular formula is C10H13NOS, with a molecular weight of approximately 183.27 g/mol. The presence of both nitrogen and sulfur atoms in its structure allows it to interact with various biological targets.

The primary target of this compound is the chemokine receptor CCR5 , which plays a crucial role in the entry of macrophage-tropic (R5) HIV-1 strains into host cells. By acting as a CCR5 antagonist, this compound effectively blocks the receptor, preventing HIV from infecting cells and potentially slowing the progression of the disease.

Biochemical Pathways:

- CCR5 Antagonism: The binding of this compound to CCR5 is facilitated by a strong salt bridge interaction due to its basic nitrogen atom, which anchors the ligand to the receptor.

- Inhibition of HIV Infection: By blocking CCR5, the compound inhibits the entry of R5 HIV strains, thus demonstrating antiviral activity.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Melting Point: Approximately 106.22 °C

- Boiling Point: Around 328.74 °C at 760 mmHg

These properties suggest that the compound may have favorable bioavailability characteristics, although detailed studies on absorption, distribution, metabolism, and excretion (ADME) are needed for comprehensive understanding.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HIV. As a CCR5 antagonist, it shows promise in preventing viral entry into host cells, making it a candidate for further development in HIV therapies.

Antidepressant Effects

Preliminary studies have suggested potential antidepressant effects associated with this compound. The exact mechanisms are still under investigation, but it is hypothesized that modulation of neurotransmitter systems may play a role.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring with nitrogen | Used widely in drug synthesis |

| Piperine | Alkaloid from black pepper | Antioxidant and anti-inflammatory properties |

| Evodiamine | Piperidine alkaloid | Antiproliferative effects on cancer cells |

| 1-Methyl-4-(thiophen-3-yl)piperidin-4-ol | Similar structure with different thiophene position | Potentially similar biological activities |

The unique presence of the thiophene ring in this compound distinguishes it from these compounds and enhances its potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antiviral Efficacy Study:

- A study demonstrated that this compound effectively inhibited CCR5-mediated entry of HIV into CD4+ T cells.

- Results indicated a dose-dependent response in blocking viral infection.

-

Antidepressant Activity Assessment:

- Preliminary assessments using animal models suggested that this compound may improve mood-related behaviors.

- Further research is required to elucidate its mechanism within neurotransmitter systems.

-

Synthetic Pathways and Applications:

- The synthesis typically involves cyclization reactions under controlled conditions, highlighting its utility as a building block for more complex molecules in drug development.

Propiedades

IUPAC Name |

4-thiophen-2-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHXPGDGVBPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.